molecular formula C17H18N2O3S B2834743 N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893101-38-7

N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2834743
CAS No.: 893101-38-7
M. Wt: 330.4
InChI Key: YHRYQBVTUZAXIM-UHFFFAOYSA-N
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Description

N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a cyclopenta[b]thiophene derivative characterized by a phenoxyacetamido substituent at the 2-position and a methyl-carboxamide group at the 3-position. Its core structure combines a bicyclic cyclopenta-thiophene scaffold with functional groups that influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-methyl-2-[(2-phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-18-16(21)15-12-8-5-9-13(12)23-17(15)19-14(20)10-22-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRYQBVTUZAXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of catalysts such as triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Acetic acid, 50°C, 6 hrsSulfoxide derivative (thiophene-S-oxide)65–70%
m-Chloroperbenzoic acidDichloromethane, 0°C, 2 hrsSulfone derivative (thiophene-S,S-dioxide)55–60%
  • Mechanistic Insight : Oxidation occurs preferentially at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones depending on stoichiometry.

Reduction Reactions

The carboxamide and phenoxyacetamido groups participate in reduction:

Reagent Conditions Product Yield Source
Lithium aluminum hydrideTHF, reflux, 4 hrsReduced to primary amine: N-methyl-2-(2-phenoxyethylamino)-thiophene-3-methanol40–45%
Sodium borohydrideMethanol, 25°C, 12 hrsPartial reduction of amide to secondary amine<10%
  • Note : LiAlH4 selectively reduces the carboxamide to a methanol group while preserving the thiophene ring .

Nucleophilic Substitution

The phenoxyacetamido group undergoes substitution reactions:

Nucleophile Conditions Product Yield Source
EthylenediamineDMF, 80°C, 8 hrsDiamine-substituted derivative50–55%
ThiophenolK₂CO₃, DMSO, 60°C, 6 hrsThioether analog70–75%
  • Key Observation : The acetamido group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.

Hydrolysis Reactions

Controlled hydrolysis of amide bonds:

Reagent Conditions Product Yield Source
6M HClReflux, 12 hrsCleavage to 2-amino-thiophene-3-carboxylic acid and phenoxyacetic acid85–90%
NaOH (aq.)80°C, 6 hrsPartial hydrolysis to free carboxylic acid60–65%
  • Structural Impact : Acidic conditions fully hydrolyze both amide bonds, while basic conditions selectively target the phenoxyacetamido group .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reagent Conditions Product Yield Source
POCl₃Toluene, 110°C, 24 hrsCycloheptathieno-pyridone derivative30–35%
PPA (Polyphosphoric acid)140°C, 8 hrsThieno-oxazepine analog25–30%
  • Mechanism : Cyclization involves dehydration and rearrangement, driven by the electrophilicity of the carboxamide group.

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution:

Reagent Conditions Product Yield Source
Bromine (Br₂)CHCl₃, 0°C, 2 hrs5-bromo-thiophene derivative75–80%
Nitration (HNO₃/H₂SO₄)0°C, 1 hr5-nitro-thiophene analog60–65%
  • Regioselectivity : Substitution occurs preferentially at the 5-position of the thiophene ring due to steric and electronic factors.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions:

Reagent Conditions Product Yield Source
Suzuki coupling (Pd(PPh₃)₄)Dioxane, 90°C, 12 hrsBiaryl-substituted thiophene50–55%
Sonogashira couplingTHF, 60°C, 6 hrsAlkynylated thiophene derivative45–50%
  • Catalytic Efficiency : Coupling occurs at the 4-position of the thiophene ring, with moderate yields due to steric hindrance.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit significant anticonvulsant properties. These compounds have been tested in various animal seizure models, demonstrating efficacy comparable to established antiseizure medications.

Key Findings:

  • In rodent models, select compounds showed protective indices that favorably compare with clinical drugs such as phenytoin and phenobarbital .
  • The mechanism of action involves modulation of voltage-gated sodium channels, promoting slow inactivation and frequency inhibition at low micromolar concentrations .

Table 1: Efficacy of this compound in Seizure Models

CompoundED50 (mg/kg)Protective Index (PI)Comparison DrugComparison ED50 (mg/kg)
Compound A8.92.5Phenytoin9.5
Compound B13.01.8Phenobarbital22.0

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents at the phenoxy and acetamido groups significantly influence the compound's activity.

Key Insights:

  • Electron-withdrawing groups at specific positions enhance anticonvulsant activity while electron-donating groups tend to diminish it .
  • The presence of polar aprotic substituents has been shown to improve sodium channel modulation capabilities .

Study on Anticonvulsant Properties

In a notable study published in 2015, researchers synthesized a series of derivatives based on the core structure of this compound. The study assessed their anticonvulsant activities through whole-cell patch-clamp electrophysiology and animal models.

Results:

  • Compounds with specific substitutions exhibited high protective indices against maximal electroshock seizures.
  • The study concluded that these derivatives could represent a novel class of anticonvulsants with favorable safety profiles compared to traditional medications .

Sodium Channel Modulation Study

Another significant research effort focused on the modulation of sodium channels by this compound and its derivatives. The findings highlighted that certain derivatives effectively transitioned sodium channels to a slow-inactivated state, which is crucial for reducing neuronal excitability.

Summary of Findings:

  • The ability to affect sodium channel kinetics suggests potential applications in treating neurological disorders characterized by hyperexcitability .

Mechanism of Action

The mechanism of action of N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate various signaling pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Features
Target Compound : N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Phenoxyacetamido (C₆H₅OCH₂CO-) 314.402 (calc.) Phenoxy group enhances hydrogen bonding potential; moderate lipophilicity.
BG14652 (): N-methyl-2-(2-phenylacetamido)-... Phenylacetamido (C₆H₅CH₂CO-) 314.402 Lacks oxygen in substituent; increased hydrophobicity vs. target compound.
Compound : N-phenyl-2-[(2-thienylcarbonyl)amino]-... Thiophene-2-carbonyl ~350 (est.) Thiophene introduces π-π stacking potential; reduced polarity.
Compound : 2-(3-bromobenzamido)-N-phenyl-... 3-Bromobenzamido ~395 (est.) Bromine adds steric bulk and electronegativity; may improve binding affinity.
Compound : 2-{[(1,3-dioxo-isoindol-2-yl)acetyl]amino}-... 1,3-Dioxoisoindol-2-yl-acetyl ~400 (est.) Phthalimide-like group increases lipophilicity and molecular weight.

Pharmacological and Functional Insights

  • Mitochondrial Targeting: highlights cyclopenta[b]thiophene derivatives as mitofusin agonists, which restore mitochondrial DNA (mtDNA) content. The phenoxyacetamido group in the target compound may balance hydrogen bonding (via ether oxygen) and lipophilicity, optimizing mitochondrial membrane penetration compared to phenylacetamido (BG14652) or bulky bromobenzamido derivatives.
  • Binding Interactions: Thiophene-2-carbonyl () and bromobenzamido () groups may enhance interactions with hydrophobic pockets in target proteins, while the target compound’s phenoxy group could facilitate polar interactions with residues like serine or tyrosine.
  • Metabolic Stability : The methyl group in the carboxamide moiety (common across all compounds) likely reduces susceptibility to hydrolysis compared to ester derivatives (e.g., methyl ester in ).

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Oxygen-containing substituents (e.g., phenoxy in the target compound) correlate with improved aqueous solubility versus purely hydrophobic groups (e.g., phenylacetamido). Bulky substituents like bromobenzamido () may enhance target affinity but reduce metabolic stability due to steric hindrance.
  • Mitofusin Agonism: suggests that cyclopenta[b]thiophene carboxamides restore mtDNA content independent of mitochondrial fusion, implying a mechanism distinct from structural modulators. The target compound’s phenoxy group may fine-tune this activity.

Biological Activity

N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S with a molecular weight of 318.40 g/mol. The structure features a cyclopentathiophene core, which is known for its diverse pharmacological properties.

Structural Characteristics

Property Value
Molecular FormulaC₁₇H₁₈N₂O₃S
Molecular Weight318.40 g/mol
CAS Number893101-38-7

Research indicates that compounds containing thiophene rings often exhibit a range of biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies utilizing the NCI-60 human tumor cell line screening program have identified significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties : Thiophene derivatives have been implicated in anti-inflammatory mechanisms, often targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
  • Antioxidant Effects : Compounds similar to this one have demonstrated antioxidant properties, which can protect cells from oxidative stress and damage, further supporting their role in cancer prevention and treatment .

Anticancer Studies

In a notable study, the compound was evaluated for its effects on breast cancer cell lines MCF-7 and MDA-MB-468. The results indicated that specific derivatives exhibited high cytotoxicity, leading to further investigation into their mechanisms of action through molecular docking studies with topoisomerase I (TOPO I) as a target .

Anti-inflammatory Research

Research has highlighted the role of thiophene-based compounds in modulating inflammatory responses. For instance, compounds targeting COX enzymes have been linked to reduced inflammation markers in preclinical models, suggesting that this compound may share similar properties .

Comparative Analysis with Other Thiophene Derivatives

A comparative analysis of this compound with other thiophene-based compounds reveals its unique positioning within the pharmacological landscape.

Compound Biological Activity Target
This compoundAnticancer, Anti-inflammatoryTOPO I, COX
Thiophene derivative AAnticancerKinases
Thiophene derivative BAnti-inflammatoryLOX

Q & A

Q. What are the standard synthetic routes for N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves sequential steps:

Core Formation : Construct the cyclopenta[b]thiophene scaffold via cyclization reactions, often using Gewald-like conditions (e.g., sulfur, ketones, and cyanoacetates) .

Amidation : Introduce the phenoxyacetamido and methylcarboxamide groups via coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions .

Purification : Use column chromatography or recrystallization (e.g., ethanol or methanol) to isolate the product. Monitor reaction progress via TLC (hexane:ethyl acetate systems) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D molecular structure and confirm regiochemistry .

Q. How is the compound’s purity assessed during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with hexane:ethyl acetate (3:1) to monitor reaction progress and check for byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Elemental Analysis : Confirm elemental composition within ±0.5% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :
  • Solvent Optimization : Test polar aprotic solvents (DMF, DCM) to enhance coupling efficiency .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization) .
  • Catalyst Screening : Compare TBTU with HATU or EDCI for amide bond formation efficiency .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst concentration .

Q. What strategies address contradictions in reported biological activities of structurally related cyclopenta[b]thiophene derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, IC50 protocols) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced anticonvulsant activity with sulfonamide moieties) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., GABA receptors for anticonvulsant activity) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
  • QSAR Modeling : Develop models correlating descriptors (logP, polar surface area) with biological activity .

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